2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
説明
特性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-26-17-8-4-15(5-9-17)20-19-3-2-12-22(19)13-14-23(20)27(24,25)18-10-6-16(21)7-11-18/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGVUDFLXUHWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| CAS Number | 899739-51-6 |
| Molecular Formula | C20H19BrN2O3S |
| Molecular Weight | 447.3 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in critical biochemical pathways. For instance, compounds with similar structures have shown activity against kinases and other protein targets involved in cancer progression and inflammation .
Antitumor Activity
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antitumor properties. A study highlighted that similar pyrazole derivatives effectively inhibited cancer cell lines by inducing apoptosis and blocking cell cycle progression . The presence of bromine and methoxy groups in the structure enhances the compound's interaction with target proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that related pyrazole compounds can reduce inflammation markers in vitro and in vivo models. This suggests a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Study 1: Antitumor Efficacy
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibited significant cytotoxic effects. The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer cells .
Study 2: Anti-inflammatory Response
Another investigation assessed the anti-inflammatory properties of similar pyrazole derivatives using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that these compounds could serve as effective anti-inflammatory agents .
Summary of Findings
類似化合物との比較
Table 1: Structural and Functional Comparison with AS-3201
| Feature | Target Compound | AS-3201 (Ranirestat) |
|---|---|---|
| Core Structure | Tetrahydropyrrolo[1,2-a]pyrazine | Spiro-fused tetrahydropyrrolo[1,2-a]pyrazine |
| Substituents | 4-Bromophenylsulfonyl, 4-methoxyphenyl | 4-Bromo-2-fluorobenzyl, spirosuccinimide |
| Key Functional Groups | Sulfonyl, methoxy | Fluorinated benzyl, carbonyl |
| Known Activity | Not reported | Aldose reductase inhibition (IC₅₀: 3.3 nM) |
1-(1H-Tetrazol-5-yl) Derivatives
Derivatives synthesized via Ugi-azide four-component reactions (e.g., 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) feature a tetrazole ring, a bioisostere for carboxylic acids. Comparatively:
- Synthesis : The target compound likely requires sulfonylation steps, while tetrazole derivatives are synthesized via multicomponent reactions, offering rapid diversification .
- Pharmacological Potential: Tetrazole derivatives may mimic carboxylate-containing drugs (e.g., antihypertensives), whereas the sulfonyl group in the target compound could enhance metabolic stability or kinase inhibition .
Fluorophenyl-Substituted Analogues
Compounds like 1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CID 2770913) differ in substituent placement and electronic effects:
- Synthetic Routes : Fluorinated derivatives may utilize electrophilic fluorination, whereas the target compound’s synthesis involves sulfonylation, which requires careful optimization to avoid racemization .
Vascular Smooth Muscle Relaxants
Tetrahydropyrrolo[1,2-a]quinoxalines (e.g., compound 10) with dimethoxyphenyl substituents exhibit vascular smooth muscle relaxation but lack hypotensive effects. In contrast:
- Substituent Impact : The target compound’s 4-methoxyphenyl group may share electron-donating properties with dimethoxyphenyl analogues, but its sulfonyl group could redirect activity toward enzyme inhibition rather than muscle relaxation .
Q & A
Basic: What synthetic methodologies are most effective for constructing the tetrahydropyrrolo[1,2-a]pyrazine core in this compound?
The core structure can be synthesized via domino reactions involving 2-imidazolines and terminal electron-deficient alkynes. This pseudo-three-component reaction generates imidazolidines, which undergo base-catalyzed aza-Claisen rearrangement/cyclization to form the fused pyrrole-pyrazine system. Optimized yields (45–90%) require precise solvent selection (e.g., THF or DCM) and temperature control (0–25°C) . Alternative routes include iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, achieving enantiomeric excess (ee) up to 95% using chiral Ir catalysts (e.g., (R)-Segphos) under H₂ pressure (50–100 bar) .
Advanced: How can enantioselective synthesis of this compound be optimized for high ee values?
Enantioselective hydrogenation of the pyrrolo[1,2-a]pyrazinium precursor requires:
- Catalyst optimization : Use Ir complexes with chiral phosphine-oxazoline ligands (e.g., (S)-Binapine).
- Substrate modification : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance π-backbonding interactions with the catalyst.
- Reaction conditions : Maintain H₂ pressure at 50–70 bar and temperatures below 40°C to minimize racemization. Post-reaction chiral HPLC or polarimetry validates ee (target >90%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm for bromophenyl/methoxyphenyl groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyrrolo[1,2-a]pyrazine core .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine) .
Advanced: How do substituents influence regioselectivity in electrophilic acetylation of the pyrrolo[1,2-a]pyrazine ring?
Electrophilic acetylation at the 6- or 8-position depends on:
- Substituent electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct acetylation to the less electron-rich position (C8).
- Steric hindrance : Bulky substituents (e.g., 4-bromophenylsulfonyl) favor acetylation at the less hindered C6.
- Catalyst choice : AlCl₃ promotes Friedel-Crafts acylation, with reaction monitoring via TLC (hexanes:EtOAc = 4:1) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound's biological activity?
- Pharmacophore mapping : Retain the sulfonyl group for hydrogen bonding with target enzymes (e.g., aldose reductase).
- Substituent variation : Replace 4-methoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance metabolic stability.
- In vitro assays : Measure IC₅₀ against aldose reductase (porcine lens AR model) and compare with AS-3201 (IC₅₀ = 1.5 × 10⁻⁸ M) .
Basic: What in vitro and in vivo models assess this compound's pharmacological potential?
- In vitro :
- In vivo :
Advanced: How can catalytic reaction conditions be tuned to improve yield in asymmetric hydrogenation?
- Solvent effects : Use polar aprotic solvents (e.g., DCE) to stabilize the Ir catalyst.
- Additives : Introduce Lewis acids (e.g., Zn(OTf)₂) to enhance enantioselectivity.
- Pressure optimization : Balance H₂ pressure (30–50 bar) to avoid over-reduction or catalyst deactivation .
Advanced: Why might in vitro activity (e.g., enzyme inhibition) not correlate with in vivo efficacy?
- Pharmacokinetic factors : Poor oral bioavailability due to high logP (>4) or first-pass metabolism. Address via prodrug strategies (e.g., esterification of sulfonyl groups).
- Tissue distribution : Limited penetration into target tissues (e.g., sciatic nerve) due to molecular weight (>400 Da). Modify with hydrophilic substituents (e.g., -OH) .
Basic: What criteria determine the choice between domino reactions and hydrogenation for synthesis?
- Domino reactions : Preferred for rapid scaffold diversification (e.g., introducing varied alkynes) but require rigorous purification (silica gel chromatography).
- Hydrogenation : Ideal for enantioselective synthesis but demands specialized equipment (high-pressure reactors) and chiral catalysts .
Advanced: How do structural analogs with modified substituents compare in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
